2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

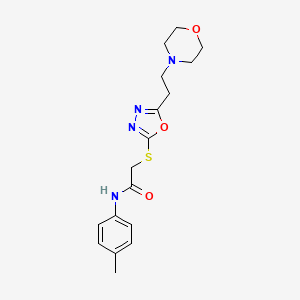

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2-morpholinoethyl group and at the 2-position with a thioacetamide moiety linked to a p-tolyl aromatic ring. The p-tolyl group contributes hydrophobicity, aiding membrane permeability.

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-13-2-4-14(5-3-13)18-15(22)12-25-17-20-19-16(24-17)6-7-21-8-10-23-11-9-21/h2-5H,6-12H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYGYECUOMGLHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of 1,3,4-oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide formation: Finally, the compound is reacted with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced oxadiazole derivatives.

Substitution: Substituted acetamides.

Scientific Research Applications

Molecular Formula

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial activity. The presence of the morpholine group may enhance this effect by increasing membrane permeability and facilitating cellular uptake. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, making them potential candidates for new antimicrobial agents.

Anticancer Activity

The structural complexity of 2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide suggests potential anticancer properties. Compounds with oxadiazole frameworks have been documented to interact with cellular pathways involved in cancer progression. Preliminary studies indicate that this compound may inhibit tumor cell proliferation by targeting specific enzymes or receptors involved in cancer metabolism .

Neuropharmacological Effects

Given the presence of the morpholine moiety, there is potential for neuropharmacological applications. Compounds similar to this one have been evaluated for their anticonvulsant activities in animal models. The structure allows for interaction with neurotransmitter systems, which could lead to therapeutic effects against epilepsy and related disorders .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in treatment.

Case Study 2: Anticancer Research

A recent investigation into the anticancer potential of oxadiazole derivatives highlighted that this compound showed promising results in inhibiting proliferation in breast cancer cell lines (MCF-7). The compound induced apoptosis through activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent .

Case Study 3: Neuropharmacological Screening

In preclinical trials evaluating anticonvulsant properties, this compound was tested using the maximal electroshock seizure model in rodents. Results indicated a significant reduction in seizure duration compared to control groups, positioning it as a candidate for further development as an antiepileptic drug .

Mechanism of Action

The mechanism of action of 2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the 1,3,4-oxadiazole-thioacetamide scaffold but differ in substituents on the oxadiazole ring or the acetamide group:

*Calculated based on molecular formula C₁₉H₂₅N₄O₃S.

Key Observations:

- Electron-Donating Groups (EDGs): The morpholinoethyl group in the target compound is an EDG, similar to the methoxy group in compound 2b (). EDGs enhance solubility and may improve target binding via polar interactions .

- Halogen Substituents: Compound 154 (4-chlorophenyl) and compound 2a (3-chlorophenyl) demonstrate that halogenation increases anticancer and antimicrobial potency, respectively.

- Heterocyclic Modifications: Compound 4c’s phthalazinone substituent introduces rigidity, likely contributing to its high melting point (265–267°C) compared to the target’s morpholinoethyl group, which may lower thermal stability .

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs with bulky substituents (e.g., 4c: 265–267°C) exhibit higher thermal stability than flexible derivatives (e.g., compound 5e: 132–134°C) .

- Synthetic Yields: Morpholinoethyl derivatives often require multi-step synthesis, whereas simpler analogs (e.g., compound 4a, 75% yield) are more efficiently produced .

Industrial and Pharmacological Relevance

- Drug Development: The discontinued compound N-(p-tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide () underscores the importance of substituent optimization. The morpholinoethyl group in the target compound may address pharmacokinetic limitations of earlier analogs .

- Solubility and Bioavailability: The morpholino group’s polarity could enhance aqueous solubility compared to hydrophobic analogs like 2a, improving oral bioavailability .

Biological Activity

The compound 2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide, often referred to as an oxadiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the class of 1,3,4-oxadiazoles, which are known for their broad spectrum of biological activities. The structure includes a morpholinoethyl group and a thioether linkage, contributing to its pharmacological properties. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions to optimize yield and purity.

Molecular Formula

Molecular Weight

396.9 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. In a study evaluating a series of oxadiazole derivatives, compounds similar to this compound demonstrated promising activity against several bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

The compound has also been assessed for its anti-inflammatory effects. A recent study focused on P2Y14 receptor antagonists showed that related acetamide derivatives could effectively inhibit inflammatory responses in models of acute gouty arthritis. This suggests that the oxadiazole framework may play a crucial role in modulating inflammatory pathways .

Table 1: Summary of Biological Activities

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets. For instance, the oxadiazole moiety can engage in hydrogen bonding and π-stacking interactions with amino acid residues in target proteins, enhancing binding affinity and specificity .

Q & A

Basic: How can synthesis conditions be optimized for high yield and purity of this compound?

Methodological Answer:

Optimization involves systematic variation of solvents, bases, temperature, and reaction time. For example:

- Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions involving the oxadiazole and thioacetamide moieties .

- Base Choice: Sodium hydride (NaH) or triethylamine (Et₃N) can facilitate deprotonation steps; NaH is preferred for moisture-sensitive reactions, while Et₃N is milder .

- Temperature/Time: Reflux conditions (e.g., 80–100°C for 5–7 hours) are typical for cyclization steps, monitored via TLC to track reaction progress .

- Workup: Post-reaction purification by recrystallization (ethanol or pet-ether) or column chromatography improves purity .

Basic: What analytical techniques are used to confirm the compound’s structure?

Methodological Answer:

A combination of spectroscopic and spectrometric methods is employed:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly the morpholinoethyl group’s signals (δ 2.5–3.5 ppm for morpholine protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z ~460–500 range) and fragmentation patterns .

- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S) confirm functional groups .

Advanced: How can structure-activity relationships (SAR) be analyzed to elucidate bioactivity?

Methodological Answer:

SAR studies require synthesizing analogs with systematic structural variations and testing their bioactivity:

- Substitution Patterns: Modify the morpholinoethyl group (e.g., replace morpholine with piperidine) or p-tolyl moiety (e.g., halogenated analogs) to assess impact on antimicrobial or anticancer activity .

- Bioassay Data: Compare IC₅₀ values across analogs in target-specific assays (e.g., enzyme inhibition for anticancer activity). For example, chlorinated phenyl analogs in showed enhanced antifungal activity due to increased lipophilicity .

- Computational Modeling: Use docking studies to predict interactions with targets like cytochrome P450 or kinases .

Advanced: How can contradictions in biological activity data between studies be resolved?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural impurities. Address these by:

- Standardizing Assays: Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize external variables .

- Purity Validation: Re-test the compound using HPLC (>95% purity) to exclude confounding effects from by-products .

- Meta-Analysis: Compare data across studies while accounting for structural analogs (e.g., notes trifluoromethyl substitutions may alter target specificity) .

Advanced: How to design experiments to study the compound’s metabolic stability?

Methodological Answer:

- In Vitro Models: Use liver microsomes (human/rat) to assess Phase I metabolism. Monitor degradation via LC-MS and identify metabolites (e.g., oxidation of morpholine to morpholine-N-oxide) .

- Enzyme Inhibition Assays: Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorescent probes .

- Stability Profiling: Expose the compound to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to evaluate oral bioavailability .

Basic: What are the key reaction mechanisms in synthesizing the oxadiazole-thioacetamide core?

Methodological Answer:

The synthesis typically involves:

- Cyclocondensation: Reaction of a hydrazide with a carbonyl source (e.g., triethyl orthoformate) to form the 1,3,4-oxadiazole ring .

- Thioether Formation: Nucleophilic substitution between a mercapto-oxadiazole intermediate and chloroacetamide derivatives, facilitated by bases like Et₃N .

- Coupling Reactions: Amide bond formation via activation with coupling agents (e.g., EDC/HOBt) between the thioacetamide and p-tolylamine .

Advanced: Which computational methods are suitable for identifying molecular targets?

Methodological Answer:

- Molecular Docking: Use AutoDock or Schrödinger to screen against targets like EGFR or tubulin, leveraging the compound’s oxadiazole and morpholine groups as hydrogen bond acceptors .

- QSAR Modeling: Develop quantitative models using descriptors like logP and polar surface area to predict activity against specific pathogens .

- Network Pharmacology: Integrate omics data to identify pathways (e.g., MAPK/ERK) perturbed by the compound .

Basic: How to assess the compound’s stability under different storage conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Photostability: Expose to UV light (e.g., 365 nm) and monitor degradation via HPLC .

- Solution Stability: Store in DMSO or ethanol at −20°C and test solubility/precipitation over weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.